molecular formula C11H14N6 B1483157 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098138-63-5

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483157
CAS No.: 2098138-63-5
M. Wt: 230.27 g/mol
InChI Key: HIAWUEGPWUSFHR-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrazine moiety: The pyrazole intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction.

    Ethylation: The resulting compound is ethylated using an appropriate ethylating agent such as ethyl iodide.

    Formation of the acetimidamide group: This final step involves the reaction of the ethylated pyrazole-pyrazine compound with an amidine reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Biological Studies: The compound is evaluated for its activity against various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in studying the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound may inhibit these enzymes, leading to the disruption of bacterial growth and replication. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine structure.

    Isoniazid: Another anti-tubercular drug that targets bacterial cell wall synthesis.

    Rifampicin: A broader-spectrum antibiotic with a different mechanism but used in combination with pyrazine derivatives.

Uniqueness: 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide is unique due to its specific structural features, combining a pyrazole and pyrazine ring, which may confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-17-7-8(5-10(12)13)11(16-17)9-6-14-3-4-15-9/h3-4,6-7H,2,5H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAWUEGPWUSFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide

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